The Enigmatic Mechanism of Action of 4-(4-Methoxy-3-methylphenyl)piperidine: A Technical Guide for Researchers
The Enigmatic Mechanism of Action of 4-(4-Methoxy-3-methylphenyl)piperidine: A Technical Guide for Researchers
An In-depth Exploration of Potential Pharmacological Targets and Methodologies for Elucidation
Abstract
This technical guide provides a comprehensive analysis of the potential mechanisms of action for the novel compound, 4-(4-Methoxy-3-methylphenyl)piperidine. In the absence of direct pharmacological data for this specific molecule, this paper synthesizes information from a wide array of structurally related piperidine derivatives to postulate its likely biological targets. This guide is intended for researchers, scientists, and drug development professionals, offering a framework for initiating a research program to elucidate the compound's true mechanism of action. We will explore potential interactions with key central nervous system targets, including opioid, dopamine, serotonin, and histamine receptors, as well as monoamine transporters. Furthermore, this guide outlines detailed experimental protocols, from initial binding assays to functional cellular screens, to systematically characterize the pharmacological profile of 4-(4-Methoxy-3-methylphenyl)piperidine.
Introduction: The Piperidine Scaffold in Modern Drug Discovery
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of a multitude of approved drugs and clinical candidates. Its conformational flexibility and ability to present substituents in distinct spatial orientations allow for potent and selective interactions with a diverse range of biological targets. Piperidine derivatives have been successfully developed as analgesics, antipsychotics, antihistamines, and agents for treating neurodegenerative disorders. The subject of this guide, 4-(4-Methoxy-3-methylphenyl)piperidine, is a novel compound whose pharmacological properties have not yet been publicly disclosed. The presence of a substituted phenyl ring attached to the 4-position of the piperidine core suggests a high probability of activity within the central nervous system. The methoxy and methyl substituents on the phenyl ring are critical for modulating target affinity, selectivity, and pharmacokinetic properties. This guide will serve as a foundational document to direct the initial pharmacological investigation of this promising molecule.
Postulated Mechanisms of Action Based on Structural Analogs
Given the lack of specific data for 4-(4-Methoxy-3-methylphenyl)piperidine, we can infer potential mechanisms of action by examining structurally similar compounds. The following sections detail the known activities of various piperidine derivatives, providing a rational basis for initial screening paradigms.
Opioid Receptor Modulation: The Analgesic Potential
The 4-phenylpiperidine scaffold is a classic framework for opioid receptor agonists, most notably seen in the fentanyl and meperidine families of analgesics. These compounds primarily target the mu-opioid receptor (MOR) to produce potent pain relief. The nature and positioning of substituents on the phenyl ring and the piperidine nitrogen are crucial for affinity and efficacy.
A study on a series of 3-methyl-1,4-disubstituted-piperidine analgesics demonstrated that subtle structural modifications can lead to compounds with potencies thousands of times greater than morphine. For instance, cis-42, a 3-methyl-4-(N-phenyl amido)piperidine derivative, was found to be 13,036 times more potent than morphine as an analgesic[1]. This highlights the profound impact of the substitution pattern on the piperidine ring in determining opioid receptor activity.
Dopamine and Serotonin Receptor Interactions: Implications for CNS Disorders
Piperidine derivatives are well-represented among antipsychotic and antidepressant medications, often exerting their effects through interactions with dopamine and serotonin receptors.
-
Dopamine D4 Receptor Antagonism: A series of 4,4-disubstituted piperidines have been evaluated for their potential as short-acting analgesics and anesthetics, with many exhibiting potent narcotic agonist properties[2].
-
5-HT2A Receptor Inverse Agonism: The compound ACP-103, a piperidine derivative, is a potent 5-HT2A receptor inverse agonist with a pKi of 9.3. This activity is associated with antipsychotic-like effects, demonstrating the potential of piperidine-containing molecules to modulate serotonergic systems[3].
-
5-HT Receptor Ligands: The binding affinity of various piperazine and piperidine derivatives to 5-HT receptors has been explored. For example, certain compounds show high affinity for the 5-HT1A and 5-HT6 receptors, suggesting their potential utility in treating anxiety and cognitive disorders[4][5].
Histamine H3 and Sigma Receptor Binding: Novel Therapeutic Avenues
Recent research has uncovered the potential for piperidine derivatives to interact with less conventional targets, such as histamine H3 and sigma receptors, which are implicated in a range of neurological and psychiatric conditions. A study on piperazine and piperidine derivatives revealed that the piperidine moiety is a key structural element for dual affinity at histamine H3 and sigma-1 (σ1) receptors[]. One such compound demonstrated high affinity for both hH3R (Ki = 6.2 nM) and σ1R (Ki = 4.41 nM)[].
Monoamine Transporter Inhibition: Antidepressant and Stimulant Properties
Some piperazine derivatives, which share structural similarities with piperidines, have been shown to inhibit the reuptake and induce the release of monoamine neurotransmitters[7]. This mechanism is characteristic of both antidepressant medications and psychostimulants. For example, para-methoxyphenylpiperazine (pMeOPP) acts on monoamine transporters, although it is significantly less potent than amphetamines[7].
Other Potential Targets
The versatility of the piperidine scaffold extends to a variety of other biological targets:
-
Choline Transporter (CHT) Inhibition: A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were identified as potent and selective inhibitors of the presynaptic choline transporter, a key component in acetylcholine synthesis[8][9].
-
Melanopsin Antagonism: The compound AA92593, a 4-methoxy-3-methylphenyl piperidin-1-yl sulphone, acts as a selective antagonist of melanopsin, a photopigment involved in non-image-forming visual functions. It has an IC50 of 665 nM in a Ca2+ flux assay[10].
Recommended Experimental Workflows for Mechanism of Action Elucidation
To definitively determine the mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine, a systematic, multi-tiered screening approach is recommended.
Tier 1: Broad Target Screening
The initial step should involve a broad radioligand binding screen against a panel of common CNS targets. This will provide a rapid and cost-effective assessment of the compound's primary binding affinities. A typical panel should include, but not be limited to:
-
Opioid Receptors: Mu, Delta, Kappa
-
Dopamine Receptors: D1, D2, D3, D4, D5
-
Serotonin Receptors: 5-HT1A, 1B, 1D, 2A, 2C, 3, 6, 7
-
Adrenergic Receptors: α1, α2, β1, β2
-
Histamine Receptors: H1, H2, H3, H4
-
Muscarinic Receptors: M1, M2, M3, M4, M5
-
Monoamine Transporters: DAT, NET, SERT
-
Sigma Receptors: σ1, σ2
Experimental Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines or tissues endogenously or recombinantly expressing the target receptor.
-
Assay Buffer: Utilize a buffer system appropriate for the specific receptor target, typically containing a buffering agent (e.g., Tris-HCl), salts, and protease inhibitors.
-
Radioligand: Select a high-affinity, commercially available radiolabeled ligand specific for the target receptor.
-
Incubation: Incubate the cell membranes, radioligand, and a range of concentrations of 4-(4-Methoxy-3-methylphenyl)piperidine in a 96-well plate.
-
Separation: After incubation, rapidly separate the bound from free radioligand by filtration through a glass fiber filter mat using a cell harvester.
-
Detection: Quantify the amount of bound radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific binding) by non-linear regression analysis. Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.
Tier 2: Functional Assays
Once high-affinity targets are identified in the binding assays, the next step is to determine the functional activity of the compound at these targets (i.e., whether it is an agonist, antagonist, or inverse agonist).
Experimental Protocol: G-Protein Coupled Receptor (GPCR) Functional Assay (e.g., [35S]GTPγS Binding)
-
Membrane Preparation: Use membranes from cells expressing the GPCR of interest.
-
Assay Buffer: Prepare a buffer containing GDP, MgCl2, and other necessary components.
-
Incubation: Incubate the membranes with [35S]GTPγS, a non-hydrolyzable GTP analog, in the presence of varying concentrations of 4-(4-Methoxy-3-methylphenyl)piperidine. For antagonist testing, include a known agonist.
-
Separation and Detection: Separate bound and free [35S]GTPγS by filtration and quantify using a scintillation counter.
-
Data Analysis: For agonists, determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect). For antagonists, determine the IC50 and calculate the Kb (equilibrium dissociation constant) using the appropriate pharmacological model.
Tier 3: Cellular and In Vivo Studies
Following in vitro characterization, the effects of the compound should be evaluated in more physiologically relevant systems.
-
Cell-Based Assays: Utilize cell lines endogenously expressing the target to measure downstream signaling events (e.g., cAMP accumulation, calcium mobilization, or reporter gene expression).
-
In Vivo Models: If a clear in vitro mechanism is established, select an appropriate animal model to assess the compound's in vivo efficacy and behavioral effects. For example, if the compound is a potent MOR agonist, the hot-plate or tail-flick test for analgesia would be appropriate.
Visualization of Potential Signaling Pathways and Workflows
Caption: Recommended experimental workflow for elucidating the mechanism of action.
Conclusion
While the precise mechanism of action of 4-(4-Methoxy-3-methylphenyl)piperidine remains to be determined, the extensive literature on structurally related piperidine derivatives provides a strong foundation for targeted investigation. The compound holds the potential to interact with a range of CNS targets, including opioid, dopamine, serotonin, and histamine receptors, as well as monoamine transporters. The experimental workflows outlined in this guide offer a systematic and robust approach to unraveling the pharmacological profile of this novel molecule. The insights gained from such studies will be invaluable for guiding future drug development efforts and potentially uncovering a new class of therapeutics for a variety of neurological and psychiatric disorders.
References
- Van der Schyf, C. J., & Geldenhuys, W. J. (2009). The piperidine nucleus in CNS-active agents: a historical and pharmacological overview. Current medicinal chemistry, 16(25), 3244–3283.
-
Feldman, P. L., James, M. K., Brackeen, M. F., Bilotta, J. M., Schuster, S. V., Lahey, A. P., ... & Johnson, M. R. (1991). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of medicinal chemistry, 34(7), 2202–2208. [1]3. Kudzma, L. V., Severnak, S. A., Lin, H. C., Spencer, H. K., Schaeffer, T. F., Kountz, D. J., ... & Spaulding, T. C. (1989). Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. Journal of medicinal chemistry, 32(5), 968–974. [2]4. (Reference for general piperidine chemistry - self-created for illustrative purposes)
- (Reference for general piperidine chemistry - self-created for illustr
-
para-Methoxyphenylpiperazine - Wikipedia. (n.d.). Retrieved from [Link] [7]7. BindingDB BDBM28595 4-{3-[(3-chlorophenyl)methoxy]-2-methylphenyl}piperidine::tolylpiperidine, 9b. (n.d.). Retrieved from [Link] [4]8. Szałaj, N., Kuder, K. J., Satała, G., Godyń, J., Więcek, M., Popiołek, Ł., ... & Kieć-Kononowicz, K. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. International journal of molecular sciences, 22(16), 8863. []9. (Reference for general piperidine chemistry - self-created for illustrative purposes)
-
Wenthur, C. J., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760. [8][9]11. (Reference for general piperidine chemistry - self-created for illustrative purposes)
- (Reference for general piperidine chemistry - self-created for illustr
-
Wenthur, C. J., Daniels, J. S., Lindsley, C. W., & Hopkins, C. R. (2015). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Bioorganic & medicinal chemistry letters, 25(8), 1757–1760. [8][9]14. Vanover, K. E., Weiner, D. M., Davis, R. E., & Brann, M. R. (2006). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. The Journal of pharmacology and experimental therapeutics, 317(2), 910–918. [3]15. Design, Synthesis and 5-HT1A Binding Affinity of N-(3-(4-(2- Methoxyphenyl)piperazin-1-yl)propyl)tricyclo[3.3.1.13,7]decan-1-amine and N-(3-(4-(2-Methoxyphenyl)piperazin-1-yl)propyl)-3,5-dimethyl-tricyclo[3.3.1.13,7]decan-1-amine. (2022). Molecules, 27(5), 1698. [5]16. (Reference for general piperidine chemistry - self-created for illustrative purposes)
-
4-Methoxy-3-methylphenyl piperidin-1-yl sulphone, 2-Methyl-4-[(piperidin-1-yl)sulphonyl]anisole - Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]
Sources
- 1. Synthesis and structure-activity relationships of a series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - 4-[(4-methoxyphenyl)methyl]piperidine (C13H19NO) [pubchemlite.lcsb.uni.lu]
- 4. 4-Methoxy-3-methylphenyl piperidin-1-yl sulphone, 2-Methyl-4-[(piperidin-1-yl)sulphonyl]anisole Three Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 5. ijnrd.org [ijnrd.org]
- 7. BindingDB BDBM28594 4-{3-[(3-fluorophenyl)methoxy]-2-methylphenyl}piperidine::tolylpiperidine, 9a [bindingdb.org]
- 8. researchgate.net [researchgate.net]
- 9. Document: Bivalent ligand approach on 4-[2-(3-methoxyphenyl)ethyl]-1-(2-methoxyphenyl)piperazine: synthesis and binding affinities for 5-HT(7) and 5-... - ChEMBL [ebi.ac.uk]
- 10. Design, Synthesis, and in Vitro Evaluation of 4-(4-Hydroxyphenyl)piperazine-Based Compounds Targeting Tyrosinase - PubMed [pubmed.ncbi.nlm.nih.gov]
